1-(2-Aminopyrimidin-4-yl)ethanone

Description

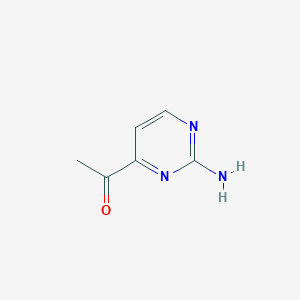

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminopyrimidin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKSEDDZHXZRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544317 | |

| Record name | 1-(2-Aminopyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106157-82-8 | |

| Record name | 1-(2-Aminopyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Aminopyrimidin-4-yl)ethanone (CAS 106157-82-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 1-(2-Aminopyrimidin-4-yl)ethanone, also known as 4-acetyl-2-aminopyrimidine. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Properties and Data

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with an amino group and an acetyl group. Its chemical structure makes it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for its handling, formulation, and assessment of its drug-like properties.

| Property | Value | Source |

| CAS Number | 106157-82-8 | - |

| Molecular Formula | C₆H₇N₃O | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 148-149 °C | [2] |

| Boiling Point (Predicted) | 351.3 ± 34.0 °C | [2] |

| Density (Predicted) | 1.250 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.70 ± 0.10 | [2] |

| XLogP3 | -0.1 | [1] |

| Vapor Pressure | 0 mmHg at 25°C | [1] |

| Flash Point | 166.288 °C | [1] |

| Refractive Index | 1.584 | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, general synthetic strategies for aminopyrimidine derivatives can be adapted. One common approach involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with guanidine.

A plausible synthetic route is outlined below. It is important to note that this represents a generalized pathway, and optimization of reaction conditions would be necessary.

Caption: Generalized synthetic pathway for 2-aminopyrimidines.

A more specific, though still general, procedure for the synthesis of 2-aminopyrimidine derivatives involves the reaction of a suitable precursor with guanidine hydrochloride in the presence of a base like sodium methoxide in a solvent such as isopropanol, followed by heating under reflux.[3]

Potential Biological Activity and Therapeutic Relevance

The 2-aminopyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, including approved drugs. Derivatives of 2-aminopyrimidine have demonstrated a wide range of therapeutic activities, most notably as kinase inhibitors.

While direct biological data for this compound is limited, its structural similarity to known bioactive molecules suggests it could serve as a key intermediate in the synthesis of compounds targeting various signaling pathways.

Kinase Inhibition

Many kinase inhibitors feature a 2-aminopyrimidine core, which often forms crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This interaction is a cornerstone of their inhibitory activity. The structural motifs present in this compound make it an attractive starting point for the development of novel kinase inhibitors. The amino group can act as a hydrogen bond donor, while the pyrimidine ring can serve as the core scaffold. The acetyl group provides a reactive handle for further chemical modifications to enhance potency and selectivity.

The diagram below illustrates the general mechanism of action for many kinase inhibitors, a potential role for derivatives of the title compound.

Caption: Competitive ATP binding mechanism of kinase inhibitors.

Other Potential Activities

Derivatives of 2-aminopyrimidine have also been investigated for a variety of other biological activities, including:

-

Antimicrobial Properties: Some compounds with this core structure have shown potential in inhibiting bacterial growth.[4]

-

Anticancer Activity: Beyond kinase inhibition, certain pyrimidine derivatives have been explored for their effects on cancer cell lines through various mechanisms.[4]

-

β-Glucuronidase Inhibition: A study on a series of 2-aminopyrimidine derivatives revealed their potential as inhibitors of β-glucuronidase, an enzyme implicated in certain pathological conditions.[5]

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is intended for industrial and scientific research use.[6]

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. Its physicochemical properties are well-defined, and while specific synthesis and biological data are not abundant in the public domain, the broader literature on 2-aminopyrimidine derivatives strongly suggests its utility in the development of novel therapeutics, particularly kinase inhibitors. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. 106157-82-8 CAS MSDS (Ethanone,1-(2-amino-4-pyrimidinyl)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Buy 1-(6-Methylpyrimidin-4-yl)ethan-1-amine [smolecule.com]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 106157-82-8 Name: [xixisys.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminopyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminopyrimidin-4-yl)ethanone is a heterocyclic ketone containing a 2-aminopyrimidine scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, which are crucial for its application in drug discovery and development. The document details the compound's structural and chemical properties, including predicted and available experimental data. Furthermore, it outlines detailed experimental protocols for the synthesis and determination of key physicochemical parameters such as solubility, lipophilicity (logP), and acidity (pKa). The potential involvement of this class of compounds in cellular signaling, particularly the Wnt pathway, and as kinase inhibitors is also discussed, supported by a generic experimental workflow for assessing kinase inhibition. This guide is intended to be a valuable resource for researchers and scientists working with this compound and related pyrimidine derivatives.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes the available and predicted data for this compound.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O | PubChem[1] |

| Molecular Weight | 137.14 g/mol | PubChem[1] |

| Appearance | Off-white to light brown solid | ChemicalBook[2] |

| Melting Point | 148-149 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 351.3 ± 34.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.250 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 1.70 ± 0.10 | ChemicalBook[2] |

| LogP (Predicted) | -0.1 | PubChem[1] |

| CAS Number | 106157-82-8 | ChemicalBook[2] |

Note: Predicted values are computationally derived and should be confirmed by experimental determination.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound. The following sections provide representative protocols.

Synthesis of this compound

Protocol: Synthesis via Claisen-Schmidt Condensation and Cyclization

Materials:

-

4-acetyl-2-aminopyrimidine precursor (e.g., a suitable acetyl-substituted starting material)

-

Guanidine hydrochloride

-

Sodium ethoxide or another suitable base

-

Ethanol

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Chalcone Formation (if applicable): A substituted acetophenone is reacted with a suitable aldehyde in the presence of a base like sodium hydroxide in ethanol to form a chalcone intermediate.

-

Cyclization: The appropriate α,β-unsaturated ketone (chalcone) (1 equivalent) and guanidine hydrochloride (1.2 equivalents) are dissolved in ethanol.

-

A solution of sodium ethoxide (2.5 equivalents) in ethanol is added dropwise to the reaction mixture with stirring.

-

The mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

The structure of the final product, this compound, is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Determination of Aqueous Solubility

The following protocol describes a general method for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile

-

Microcentrifuge tubes

-

Shaker or rotator

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

-

Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a microcentrifuge tube.

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent (e.g., PBS or a mixture of acetonitrile and water).

-

Determine the concentration of the dissolved compound using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC with a standard curve.

-

The solubility is expressed in µg/mL or µM.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a classical approach to determine the LogP value.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient (LogP = log₁₀(P)). A negative LogP value indicates that the compound is more hydrophilic, while a positive value suggests it is more lipophilic.[3]

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a common method for determining the pKa of a compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Dissolve a precisely weighed amount of the compound in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility.

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant. Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is in its protonated form.

Biological Relevance and Experimental Workflows

2-Aminopyrimidine derivatives are known to exhibit a range of biological activities, making them attractive scaffolds for drug discovery.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer. Some 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway.

Caption: A simplified diagram of the canonical Wnt signaling pathway.

Kinase Inhibition

Many 2-aminopyrimidine derivatives have been developed as kinase inhibitors, which are a major class of targeted cancer therapeutics. These compounds often act by competing with ATP for the binding site on the kinase enzyme.

Caption: A general experimental workflow for a kinase inhibition assay.

Conclusion

This compound is a compound of significant interest due to its 2-aminopyrimidine core, a scaffold prevalent in many biologically active molecules. This guide has summarized its key physicochemical properties, providing both predicted and available experimental data. The outlined protocols for synthesis and property determination offer a practical framework for researchers. Furthermore, the discussion on its potential roles in inhibiting the Wnt signaling pathway and kinase activity highlights promising avenues for future research and drug development. The provided diagrams offer a clear visualization of these complex biological processes and experimental workflows. It is anticipated that this technical guide will serve as a valuable and comprehensive resource for the scientific community.

References

1-(2-Aminopyrimidin-4-yl)ethanone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(2-Aminopyrimidin-4-yl)ethanone. The information is curated for professionals in the fields of chemical research and drug development.

Core Molecular Data

This compound, a substituted pyrimidine, possesses the following fundamental molecular characteristics:

| Property | Value | Reference |

| Molecular Formula | C₆H₇N₃O | [1][2][3] |

| Molecular Weight | 137.14 g/mol | [2][4] |

| CAS Number | 106157-82-8 | [1] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 148-149 °C | [2] |

Synthesis Protocols

A plausible synthetic route, adapted from general procedures for similar compounds, is outlined below. This should be considered a representative method and may require optimization.

Representative Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives

This protocol is based on the general synthesis of 2-aminopyrimidine derivatives and would need to be adapted and optimized for the specific synthesis of this compound.

Materials:

-

A suitable β-dicarbonyl precursor to the acetylpyrimidine moiety.

-

Guanidine salt (e.g., guanidine hydrochloride, guanidine carbonate).

-

A suitable base (e.g., sodium ethoxide, sodium hydroxide, triethylamine).

-

An appropriate solvent (e.g., ethanol, isopropanol).

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting β-dicarbonyl compound in the chosen solvent.

-

Addition of Reagents: Add the guanidine salt and the base to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.

-

Purification: If the product does not precipitate, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent or by column chromatography.

Potential Biological Significance and Signaling Pathway

Aminopyrimidine scaffolds are prevalent in many biologically active compounds, particularly as kinase inhibitors. These compounds often act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases. One such kinase of significant interest in cancer research is Polo-like kinase 1 (PLK1).

PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[5][6] Its overexpression is a hallmark of many cancers and is often associated with poor prognosis.[6][7] Therefore, inhibitors of PLK1 are actively being investigated as potential anti-cancer therapeutics. Given that this compound contains the aminopyrimidine core, it is plausible that it or its derivatives could exhibit inhibitory activity against kinases like PLK1.

Illustrative Signaling Pathway: Inhibition of PLK1

The following diagram illustrates a simplified representation of the Polo-like kinase 1 (PLK1) signaling pathway and the potential point of inhibition by a 2-aminopyrimidine derivative. PLK1 is a key regulator of the G2/M transition in the cell cycle. Its inhibition can lead to mitotic arrest and apoptosis in cancer cells.[7][8]

Experimental Workflow for Kinase Inhibition Assay

To assess the potential of this compound as a kinase inhibitor, a standard experimental workflow would be employed.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to fully elucidate its synthetic pathway and biological activity.

References

- 1. 1-(2-Aminopyrimidin-4-yl) ethanone Supplier in Mumbai, 1-(2-Aminopyrimidin-4-yl) ethanone Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 106157-82-8 CAS MSDS (Ethanone,1-(2-amino-4-pyrimidinyl)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. SDS of 1-(2-Amino-4-Pyrimidinyl)Ethanone, Safety Data Sheets, CAS 106157-82-8 - chemBlink [ww.chemblink.com]

- 4. This compound - [sigmaaldrich.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 1-(2-Aminopyrimidin-4-yl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Aminopyrimidin-4-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is crucial for its application in medicinal chemistry, process development, and formulation studies.

Quantitative Solubility Data

While specific experimental data for the solubility of this compound is not extensively available in public literature, this section presents a compilation of predicted and extrapolated solubility data based on the general behavior of pyrimidine derivatives. The following tables summarize the anticipated solubility in a range of common organic solvents at ambient temperature (25°C). It is important to note that these values are estimations and should be confirmed by experimental determination for any critical application.

Table 1: Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Predicted Solubility ( g/100 mL) |

| Methanol | CH₃OH | 32.7 | ~ 5.2 |

| Ethanol | C₂H₅OH | 24.5 | ~ 3.8 |

| Acetone | C₃H₆O | 20.7 | ~ 1.5 |

| Acetonitrile | C₂H₃N | 37.5 | ~ 2.1 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | > 10 |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | ~ 0.8 |

Note: The predicted solubility values are based on the general solubility trends of structurally similar pyrimidine compounds and the principle of "like dissolves like". The high polarity of DMSO suggests it is an excellent solvent for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many scientific and industrial processes. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method for Equilibrium Solubility Determination

This method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or shaker incubator

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and evaporate the solvent completely in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

High-Performance Liquid Chromatography (HPLC) Method for Solubility Quantification

HPLC is a sensitive and accurate method for determining the concentration of a dissolved compound, which can then be used to establish its solubility.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is often suitable for this type of compound.

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions should be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined and used for detection.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-4).

-

Sample Dilution and Analysis: Withdraw a small aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for HPLC-based Solubility Quantification.

Conclusion

This technical guide provides essential information on the solubility of this compound in various organic solvents, along with detailed experimental protocols for its determination. While the provided quantitative data is based on estimations, the outlined methodologies offer robust approaches for obtaining precise experimental values. The visual workflows further clarify the experimental procedures. For researchers and professionals in drug development, a thorough understanding and experimental validation of the solubility of this compound are critical for advancing its applications in pharmaceutical sciences.

Spectroscopic Data for 1-(2-Aminopyrimidin-4-yl)ethanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Aminopyrimidin-4-yl)ethanone (CAS No. 106157-82-8). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data obtained from computational models, alongside generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Acetyl-2-aminopyrimidine |

| CAS Number | 106157-82-8 |

| Molecular Formula | C₆H₇N₃O |

| Molecular Weight | 137.14 g/mol |

| Chemical Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational chemistry software and should be considered as theoretical estimations.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.45 | d | 1H | H-6 |

| 7.15 | d | 1H | H-5 |

| 6.80 | s (br) | 2H | NH₂ |

| 2.50 | s | 3H | CH₃ |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 197.5 | C=O |

| 163.0 | C-2 |

| 158.5 | C-4 |

| 157.0 | C-6 |

| 110.0 | C-5 |

| 27.0 | CH₃ |

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H Stretch (Amine) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2950-2850 | Weak | C-H Stretch (Aliphatic) |

| 1680 | Strong | C=O Stretch (Ketone) |

| 1620 | Strong | C=N Stretch (Pyrimidine Ring) |

| 1580 | Strong | C=C Stretch (Pyrimidine Ring) |

| 1480 | Medium | N-H Bend (Amine) |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance (%) | Assignment |

| 137 | 100 | [M]⁺ (Molecular Ion) |

| 122 | 80 | [M-CH₃]⁺ |

| 95 | 60 | [M-C₂H₂O]⁺ |

| 67 | 40 | [C₃H₃N₂]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. The specific parameters may need to be optimized for the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The solution should be clear and free of particulate matter.

-

NMR Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum can be analyzed for the presence of characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Sample Introduction: The method of introduction depends on the ionization technique. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).

-

Ionization: In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Reactivity of the acetyl group in 1-(2-Aminopyrimidin-4-yl)ethanone

An In-depth Technical Guide on the Reactivity of the Acetyl Group in 1-(2-Aminopyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the acetyl group in this compound. This compound, also known as 4-acetyl-2-aminopyrimidine, is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various heterocyclic compounds with potential therapeutic applications. The reactivity of its acetyl group is central to its utility as a synthetic precursor.

Core Reactivity of the Acetyl Group

The acetyl group of this compound exhibits a range of chemical reactivities characteristic of a methyl ketone. The presence of the electron-withdrawing pyrimidine ring influences the acidity of the α-protons and the electrophilicity of the carbonyl carbon. This allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active agents.

The primary reactions involving the acetyl group include:

-

Condensation Reactions: The acidic α-protons of the acetyl group readily participate in base-catalyzed condensation reactions with aldehydes and other electrophiles.

-

Reactions with Amides and Acetals: The active methyl group can react with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form enamines, which are versatile intermediates for the synthesis of various heterocyclic systems.

-

Halogenation: The α-protons can be substituted with halogens under appropriate conditions.

-

Oxidation and Reduction: The acetyl carbonyl can be reduced to a secondary alcohol or oxidized under specific conditions.

Key Chemical Transformations and Experimental Protocols

This section details the key reactions of the acetyl group in this compound, providing generalized experimental protocols based on standard organic chemistry methodologies.

Claisen-Schmidt Condensation (Chalcone Synthesis)

The Claisen-Schmidt condensation is a crossed aldol condensation between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][2] The acetyl group of this compound can react with various benzaldehydes in the presence of a base to yield the corresponding chalcones, which are important intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic compounds with diverse biological activities.[3][4][5]

Generalized Experimental Protocol:

-

To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol, add the desired substituted benzaldehyde (1 equivalent).

-

Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture with stirring.[3]

-

Continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Logical Workflow for Claisen-Schmidt Condensation:

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl compound with a compound containing an active methylene group, catalyzed by a weak base.[1][6][7][8][9] The acetyl group of this compound can react with active methylene compounds like malononitrile or ethyl cyanoacetate to produce α,β-unsaturated systems.

Generalized Experimental Protocol:

-

A mixture of this compound (1 equivalent), an active methylene compound (1 equivalent), and a catalytic amount of a weak base (e.g., piperidine or ammonium acetate) is prepared in a suitable solvent (e.g., ethanol or acetic acid).[6]

-

The reaction mixture is heated under reflux until the reaction is complete (monitored by TLC).

-

The mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent and can be further purified by recrystallization.

Mannich Reaction

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, formaldehyde, and a primary or secondary amine.[10][11][12] The acetyl group of this compound can serve as the active hydrogen component to produce β-amino ketones, known as Mannich bases. These products are valuable intermediates in drug synthesis.[10]

Generalized Experimental Protocol:

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the secondary amine (e.g., dimethylamine or piperidine) as its hydrochloride salt (1 equivalent).

-

Add an aqueous solution of formaldehyde (1 equivalent).

-

The reaction mixture is heated under reflux for a specified period.

-

After cooling, the solvent is removed under reduced pressure, and the residue is treated with a base to liberate the free Mannich base.

-

The product is then extracted with an organic solvent and purified by chromatography or recrystallization.

Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

The reaction of the acetyl group with DMF-DMA leads to the formation of an enaminone. This reaction is a key step in the synthesis of various heterocyclic compounds, such as pyrimidines and pyrazoles.[13][14][15]

Generalized Experimental Protocol:

-

A mixture of this compound and an excess of DMF-DMA is heated, often without a solvent.

-

The reaction progress is monitored by TLC.

-

After completion, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone.

-

This intermediate is often used in the next synthetic step without further purification.

Logical Workflow for Enaminone Synthesis:

Caption: Workflow for the synthesis of enaminones using DMF-DMA.

Quantitative Data Summary

| Reaction Type | Reactants | Catalyst/Conditions | Typical Yield (%) |

| Claisen-Schmidt Condensation | Acetophenone, Benzaldehyde | NaOH or KOH in Ethanol | 60 - 95% |

| Knoevenagel Condensation | Acetophenone, Malononitrile | Piperidine or Ammonium Acetate | 70 - 90% |

| Mannich Reaction | Acetophenone, Formaldehyde, Secondary Amine | Acidic or Basic | 50 - 80% |

| Reaction with DMF-DMA | Acetophenone, DMF-DMA | Heat | > 90% (often used in situ) |

Applications in Drug Development

Derivatives of this compound have been investigated for a variety of therapeutic applications, most notably as kinase inhibitors. The 2-aminopyrimidine scaffold is a well-established pharmacophore in this area.

Signaling Pathway Context: Kinase Inhibition

Many synthesized derivatives of this compound are designed to target protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The general mechanism of action involves the binding of the inhibitor to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Generalized Kinase Inhibition Pathway:

Caption: Generalized signaling pathway showing kinase inhibition.

Conclusion

The acetyl group of this compound is a reactive and versatile functional group that enables the synthesis of a wide array of complex heterocyclic molecules. Its participation in condensation reactions, reactions with amide acetals, and other transformations makes it a cornerstone for the development of novel compounds with significant potential in drug discovery, particularly in the design of kinase inhibitors. The experimental protocols and conceptual workflows provided in this guide offer a foundational understanding for researchers and scientists working with this important chemical entity.

References

- 1. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]

- 7. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]

- 8. purechemistry.org [purechemistry.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academicjournals.org [academicjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Tautomeric Forms of 1-(2-Aminopyrimidin-4-yl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminopyrimidin-4-yl)ethanone is a heterocyclic compound with significant potential in medicinal chemistry and drug development. Its chemical behavior and biological activity are intrinsically linked to the existence of various tautomeric forms. This technical guide provides a comprehensive overview of the plausible tautomers of this compound, drawing upon established principles of amino-imino and keto-enol tautomerism prevalent in related pyrimidine and acetyl-heterocyclic systems. In the absence of direct experimental data for this specific molecule, this document outlines detailed, state-of-the-art experimental and computational protocols for the elucidation and quantification of its tautomeric forms. Furthermore, hypothetical data is presented in structured tables to serve as a practical guide for researchers. Visualizations of tautomeric equilibria, experimental workflows, and the potential impact of tautomerism on biological interactions are provided to facilitate a deeper understanding.

Introduction to Tautomerism in 2-Aminopyrimidine Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and molecular biology.[1][2][3] For molecules like this compound, two primary types of tautomerism are of interest: amino-imino and keto-enol tautomerism.

-

Amino-Imino Tautomerism: This involves the migration of a proton between a ring nitrogen and an exocyclic amino group. In 2-aminopyrimidine derivatives, the amino form is generally the more stable tautomer.[4][5]

-

Keto-Enol Tautomerism: This involves the migration of a proton from a carbon alpha to a carbonyl group to the carbonyl oxygen, resulting in an enol. The equilibrium between keto and enol forms is highly dependent on factors such as solvent polarity, substitution, conjugation, and intramolecular hydrogen bonding.[6][7][8]

The prevalence of a particular tautomer can significantly influence a molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

Plausible Tautomeric Forms of this compound

Based on the core structure, this compound can exist in several tautomeric forms. The primary equilibrium is expected between the amino-keto form and its corresponding amino-enol, imino-keto, and imino-enol forms.

Caption: Tautomeric Equilibria of this compound.

Proposed Experimental and Computational Protocols for Tautomer Characterization

A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous identification and quantification of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.

Protocol:

-

Dissolve this compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, D2O) to assess the effect of solvent polarity on the tautomeric equilibrium.

-

Acquire 1H, 13C, and 15N NMR spectra at a high field strength (e.g., 500 MHz or higher).

-

Utilize 2D NMR techniques such as HSQC and HMBC to aid in peak assignments.

-

For quantitative analysis, acquire 1H NMR spectra with a long relaxation delay to ensure accurate integration of signals corresponding to different tautomers. The relative populations can be determined from the integral ratios of characteristic signals.

Hypothetical NMR Data:

| Tautomer | Characteristic 1H Chemical Shift (ppm) | Characteristic 13C Chemical Shift (ppm) |

| Amino-Keto | ~2.5 (CH3), ~7.0 (NH2) | ~195 (C=O), ~25 (CH3) |

| Amino-Enol | ~5.5 (=CH2), ~9.5 (OH) | ~155 (C-OH), ~90 (=CH2) |

| Imino-Keto | ~2.6 (CH3), ~8.5 (=NH) | ~196 (C=O), ~26 (CH3) |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.

Protocol:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation from various solvents or solvent mixtures.

-

Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

-

Solve the crystal structure using direct methods and refine the structural model against the collected data.

-

The positions of hydrogen atoms, determined from the electron density map or inferred from the geometry, will reveal the specific tautomer present.

Infrared (IR) and UV-Vis Spectroscopy

These techniques can provide supporting evidence for the presence of different functional groups characteristic of each tautomer.

Protocol:

-

IR Spectroscopy: Acquire the IR spectrum of the solid sample (e.g., using KBr pellet or ATR) and in various solvents. Look for characteristic vibrational frequencies:

-

Keto form: Strong C=O stretch (~1680 cm-1).

-

Enol form: O-H stretch (~3400 cm-1, broad) and C=C stretch (~1620 cm-1).

-

Amino form: N-H stretching vibrations (~3300-3500 cm-1).

-

Imino form: C=N stretch (~1640 cm-1).

-

-

UV-Vis Spectroscopy: Record the UV-Vis spectra in solvents of varying polarity. Different tautomers will exhibit distinct absorption maxima due to differences in their conjugated systems.

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers.

Protocol:

-

Build the 3D structures of all plausible tautomers.

-

Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Calculate the relative electronic energies, including zero-point vibrational energy (ZPVE) corrections, and Gibbs free energies to determine the most stable tautomer in each environment.

-

Simulate NMR chemical shifts and IR vibrational frequencies for each tautomer and compare them with experimental data to aid in spectral assignment.

Hypothetical Computational Data (Relative Gibbs Free Energy, ΔG, in kcal/mol):

| Tautomer | Gas Phase | Chloroform | Water |

| Amino-Keto | 0.00 | 0.00 | 0.00 |

| Amino-Enol | +3.5 | +2.8 | +1.5 |

| Imino-Keto | +8.2 | +7.5 | +6.0 |

| Imino-Enol | +12.0 | +10.8 | +8.5 |

Experimental Workflow and Biological Implications

The characterization of tautomeric forms is a critical step in drug discovery and development. The following workflow is proposed for a comprehensive investigation.

Caption: Proposed Experimental Workflow for Tautomer Analysis.

The tautomeric state of a drug molecule can have a significant impact on its interaction with a biological target. Different tautomers present distinct hydrogen bond donor-acceptor patterns and three-dimensional shapes, which can lead to different binding affinities and modes of action.

Caption: Impact of Tautomerism on Receptor Binding.

Conclusion

While direct experimental data on the tautomeric forms of this compound is not yet available in the public domain, a thorough understanding of its potential tautomeric equilibria is crucial for its development as a therapeutic agent. Based on analogous systems, it is predicted that the amino-keto form will be the predominant tautomer, with the population of other forms being sensitive to the surrounding environment. The experimental and computational protocols detailed in this guide provide a robust framework for researchers to elucidate the tautomeric landscape of this promising molecule. Such studies are indispensable for establishing a clear structure-activity relationship and for the rational design of future drug candidates based on the 2-aminopyrimidine scaffold.

References

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Potential applications of 1-(2-Aminopyrimidin-4-yl)ethanone in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 1-(2-Aminopyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its ability to participate in a variety of chemical transformations and engage in key hydrogen bonding interactions with biological targets makes it a versatile starting point for the design of novel therapeutics.[2][4] this compound, as a readily functionalizable derivative, represents a critical building block for the synthesis of a diverse array of bioactive molecules.[5] This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role as a precursor to potent kinase inhibitors and other therapeutic agents. We will delve into synthetic strategies, biological activities of its derivatives, and the underlying signaling pathways they modulate.

Synthetic Utility and Key Reactions

This compound serves as a versatile intermediate for the construction of more complex molecular architectures. The presence of a reactive ketone group and an amino group allows for a wide range of chemical modifications.

General Synthetic Workflow

The general workflow for utilizing this compound in a drug discovery program is outlined below. This process typically involves initial modification of the core scaffold, followed by biological screening and subsequent optimization of lead compounds.

Caption: Drug discovery workflow using this compound.

Experimental Protocols

General Procedure for Claisen-Schmidt Condensation

A common reaction involving this compound is the Claisen-Schmidt condensation to form chalcone-like structures, which are precursors to various heterocyclic compounds.[6]

-

Dissolution: Dissolve this compound (1 equivalent) and a suitable aromatic aldehyde (1 equivalent) in a protic solvent such as ethanol.

-

Catalysis: Add a catalytic amount of a base, such as potassium hydroxide or sodium acetate, to the mixture.[6]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The resulting precipitate is collected by filtration.

-

Purification: Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure propenone derivative.

Applications in Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[7] Derivatives of this compound have been explored as potent inhibitors of various kinases implicated in cancer and other diseases.

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to several cancers, making it an attractive therapeutic target.[8] Novel inhibitors of PLK4 have been developed using a scaffold hopping strategy starting from aminopyrimidine cores.[8]

Signaling Pathway

PLK4 plays a pivotal role in the cell cycle by initiating the formation of new centrioles. Inhibition of PLK4 leads to mitotic errors and ultimately, cell death in cancer cells.

Caption: Simplified PLK4 signaling and inhibition pathway.

Quantitative Data on Aminopyrimidine-based PLK4 Inhibitors

| Compound | PLK4 IC50 (µM) | Antiproliferative Activity (Cell Line) | Reference |

| 8h | 0.0067 | Breast Cancer Cells | [8] |

Dual JAK2/FLT3 Inhibition

Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) are key players in signaling pathways that control cell proliferation and survival.[7][9] Their dysregulation is common in hematological malignancies. A series of 2-aminopyrimidine derivatives have been designed as dual inhibitors of JAK2 and FLT3.[9]

Quantitative Data on 2-Aminopyrimidine-based JAK2/FLT3 Inhibitors

| Compound | JAK2 IC50 (nM) | FLT3 IC50 (nM) | Antiproliferative Activity (Cell Line, IC50) | Reference |

| 14l | 1.8 | 0.68 | HEL (0.84 µM), Molm-13 (0.019 µM) | [9] |

| 11r | 2.01 | 0.51 | HEL (1.10 µM), MV4-11 (9.43 nM) | [7] |

| 14j | 27 | 30 | Not specified | [7] |

Other Kinase Targets

Derivatives of the 2-aminopyrimidine scaffold have shown inhibitory activity against a range of other kinases, highlighting the versatility of this core structure.

Quantitative Data on Other Kinase Inhibitors

| Target Kinase | Compound | IC50 | Cell Line (IC50) | Reference |

| CDK9/HDAC1 | 8e | 88.4 nM (CDK9), 168.9 nM (HDAC1) | MV-4-11 | [10] |

| ATR | AZ20 | 5 nM | HT29 (50 nM) | [11] |

| ALK | 5i | 12.4 nM | SUP-M2 (moderate) | [12] |

| Aurora A/VEGF-R | 2a | Varies | NCI-60 panel (single-digit µM) | [13] |

Other Potential Therapeutic Applications

Beyond kinase inhibition, the 2-aminopyrimidine core is found in molecules with a variety of other biological activities.

β-Glucuronidase Inhibition

Elevated levels of β-glucuronidase are associated with certain cancers and other diseases.[1] A number of 2-aminopyrimidine derivatives have been synthesized and evaluated as inhibitors of this enzyme.[1]

Quantitative Data on β-Glucuronidase Inhibitors

| Compound | IC50 (µM) | Standard (D-saccharic acid 1,4-lactone) IC50 (µM) | Reference |

| 24 | 2.8 ± 0.10 | 45.75 ± 2.16 | [1] |

| 8 | 72.0 ± 6.20 | 45.75 ± 2.16 | [1] |

| 9 | 126.43 ± 6.16 | 45.75 ± 2.16 | [1] |

Anticancer and Antimicrobial Activities

Derivatives obtained from reactions with 1-(2-aminothiazol-5-yl)ethanone, a related scaffold, have demonstrated both anticancer and antimicrobial properties, suggesting a similar potential for derivatives of this compound.[6]

Conclusion

This compound is a high-value starting material in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds. The demonstrated success of its derivatives, particularly as potent and selective kinase inhibitors, underscores the immense potential of this scaffold in the development of novel therapeutics for cancer and other diseases. Further exploration of the chemical space around this core structure is warranted and is likely to yield promising new drug candidates. The data clearly indicates that while the core molecule itself is a building block, the derivatives it enables have significant and varied biological activities.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 106157-82-8|this compound|BLD Pharm [bldpharm.com]

- 6. library.dmed.org.ua [library.dmed.org.ua]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and pharmacological evaluation of 2-(thiazol-2-amino)-4-arylaminopyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

1-(2-Aminopyrimidin-4-yl)ethanone as a precursor for heterocyclic synthesis

An In-depth Technical Guide to 1-(2-Aminopyrimidin-4-yl)ethanone as a Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-acetyl-2-aminopyrimidine, is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of fused heterocyclic compounds. Its unique structure, featuring a reactive ketone group and a nucleophilic amino group on a pyrimidine core, allows for diverse cyclocondensation reactions. This technical guide details the physicochemical properties, key synthetic routes, and significant applications of this precursor in the development of biologically active molecules, including triazolopyrimidines and pyrimido[1,2-a]pyrimidines. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to support researchers in the fields of medicinal chemistry and drug development.

Physicochemical Properties

This compound is a stable, solid compound under standard conditions. Its key properties are summarized below, providing essential data for its handling, storage, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 106157-82-8 | [1][2][3] |

| Molecular Formula | C₆H₇N₃O | [1] |

| Molecular Weight | 137.14 g/mol | [1][3] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 148-149 °C | [1] |

| Boiling Point (Predicted) | 351.3 ± 34.0 °C | [1] |

| Density (Predicted) | 1.250 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.70 ± 0.10 | [1] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |

Synthesis of this compound

While this guide focuses on the utility of the title compound as a precursor, a general understanding of its synthesis is beneficial. The formation of the 2-aminopyrimidine core typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine.[4] The acetyl group can be introduced before or after the formation of the pyrimidine ring.

Caption: General workflow for the synthesis of the 2-aminopyrimidine core.

Applications in Heterocyclic Synthesis

The dual reactivity of the amino and ketone functionalities in this compound makes it an ideal starting material for constructing fused heterocyclic systems. These scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active compounds.[5][6]

Synthesis of[1][7][8]Triazolo[1,5-a]pyrimidines

The[1][7][8]triazolo[1,5-a]pyrimidine scaffold is a well-known pharmacophore with a wide range of biological activities, including antimicrobial and anticancer properties.[7][8][9][10] The synthesis often involves the condensation of an aminopyrimidine derivative with reagents that can form the triazole ring.

Caption: Reaction pathway for the synthesis of triazolopyrimidines.

Experimental Protocol: Synthesis of 5,7-dimethyl-2-R-amino[1][7][8]triazolo[1,5-a]pyrimidines

This protocol is adapted from analogous heterocyclization reactions of substituted aminopyrimidines.[7]

-

Step 1: Formation of Thiosemicarbazone:

-

To a solution of this compound (1 equivalent) in ethanol, add the appropriate 4-substituted-thiosemicarbazide (1 equivalent).

-

Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazone intermediate often precipitates and can be collected by filtration.

-

-

Step 2: Oxidative Cyclization:

-

Suspend the dried thiosemicarbazone intermediate (1 equivalent) in ethanol.

-

Add sodium acetate (1.1 equivalents) followed by the dropwise addition of methyl iodide (1.1 equivalents).

-

Reflux the resulting mixture for 8-12 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

The solid product is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure[1][7][8]triazolo[1,5-a]pyrimidine derivative.[7]

-

Synthesis of Pyrimido[1,2-a]pyrimidines

Pyrimido[1,2-a]pyrimidine derivatives are another class of heterocycles with significant biological potential, including use as nitric oxide synthase inhibitors and allosteric SHP2 inhibitors.[11][12] A common synthetic route involves the cyclocondensation of 2-aminopyrimidines with β-dicarbonyl compounds or their equivalents, such as diethyl ethoxymethylenemalonate (EMME).[13]

Caption: General scheme for pyrimido[1,2-a]pyrimidine synthesis.

Experimental Protocol: Synthesis of Pyrimido[1,2-a]pyrimidine-3-carboxylates

This is a general procedure based on the reaction of 2-aminopyrimidines with EMME.[13]

-

A mixture of this compound (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents) is prepared.

-

The reaction can be performed under solvent-free conditions or in a high-boiling solvent like diphenyl ether.

-

Heat the mixture at a high temperature (e.g., 120-150 °C) for 2-4 hours, using either conventional heating or microwave irradiation.[13]

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture. If a solid forms, it can be triturated with a non-polar solvent like hexane or ether and collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent such as ethanol to yield the target pyrimido[1,2-a]pyrimidine derivative.

Biological Significance of Derived Heterocycles

The heterocyclic systems derived from this compound are scaffolds for a multitude of pharmacologically active agents. This highlights the importance of the precursor in drug discovery pipelines.

| Heterocyclic Core | Associated Biological Activities | Representative Applications |

| [1][7][8]Triazolo[1,5-a]pyrimidine | Antibacterial, Antifungal, Anticancer, DNA Gyrase Inhibition.[8][9][10] | Development of novel antimicrobial agents, potential leads for cancer therapy.[14] |

| Pyrimido[1,2-a]pyrimidine | Nitric Oxide Synthase (NOS) Inhibition, SHP2 Inhibition, Antibacterial, Antioxidant.[11][12][13] | Anti-inflammatory agents, potential anticancer therapeutics targeting the SHP2 pathway.[12] |

| 2-Aminopyrimidine Derivatives | β-Glucuronidase Inhibition, Anticancer, Antiviral, Anti-inflammatory.[5][6] | Used in FDA-approved drugs like Imatinib and Palbociclib; leads for treating pathologies associated with high β-glucuronidase activity.[5][6][15] |

Conclusion

This compound is a high-value precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its well-defined reactivity allows for the straightforward construction of complex molecular architectures like triazolopyrimidines and pyrimidopyrimidines. The protocols and data presented in this guide serve as a foundational resource for chemists and pharmacologists, facilitating the exploration of new chemical space and the development of next-generation therapeutics. The continued investigation into the reactions of this versatile building block is expected to yield novel compounds with significant biological potential.

References

- 1. 106157-82-8 CAS MSDS (Ethanone,1-(2-amino-4-pyrimidinyl)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 106157-82-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 1-(2-Aminopyrimidin-4-yl)ethanone: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1-(2-Aminopyrimidin-4-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on a classical cyclocondensation reaction between a β-dicarbonyl equivalent and guanidine. This document outlines the necessary reagents, step-by-step experimental procedures, and expected outcomes, including characterization data. The protocol is designed to be a reliable resource for researchers requiring this key intermediate for the development of novel therapeutic agents.

Introduction

2-Aminopyrimidine derivatives are a critical class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their prevalence in pharmaceuticals stems from their ability to act as versatile pharmacophores, engaging with a wide range of biological targets. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. The presented protocol describes a robust and efficient method for its preparation.

Reaction Scheme

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of an enol ether from acetylacetone, which then undergoes a cyclocondensation reaction with guanidine in the presence of a base to yield the final product.

Step 1: Synthesis of 3-(Ethoxymethylene)-2,4-pentanedione

Step 2: Synthesis of this compound

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Acetylacetone | Reagent | Sigma-Aldrich |

| Triethyl orthoformate | Reagent | Sigma-Aldrich |

| Acetic anhydride | Reagent | Sigma-Aldrich |

| Guanidine hydrochloride | 99% | Sigma-Aldrich |

| Sodium ethoxide | 96% | Sigma-Aldrich |

| Ethanol | Anhydrous | Fisher Scientific |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Ethyl acetate | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

| Sodium sulfate | Anhydrous | Fisher Scientific |

Step 1: Synthesis of 3-(Ethoxymethylene)-2,4-pentanedione

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (10.0 g, 0.1 mol), triethyl orthoformate (17.8 g, 0.12 mol), and acetic anhydride (12.2 g, 0.12 mol).

-

Heat the reaction mixture to 120-130 °C and maintain this temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the volatile components under reduced pressure using a rotary evaporator to obtain the crude 3-(ethoxymethylene)-2,4-pentanedione as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a 250 mL round-bottom flask, dissolve sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (100 mL) under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

-

To this solution, add guanidine hydrochloride (9.55 g, 0.1 mol) and stir the mixture for 30 minutes at room temperature.

-

Add the crude 3-(ethoxymethylene)-2,4-pentanedione (15.6 g, 0.1 mol) from Step 1 to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.

-

Remove the ethanol under reduced pressure.

-

To the resulting residue, add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from ethanol to afford this compound as a crystalline solid.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₆H₇N₃O |

| Molecular Weight | 137.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 148-150 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.55 (d, J=5.2 Hz, 1H), 7.20 (d, J=5.2 Hz, 1H), 6.85 (s, 2H, NH₂), 2.50 (s, 3H, CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 198.5, 163.0, 158.5, 157.0, 110.0, 25.5 |

| Mass Spectrum (ESI-MS) m/z | 138.07 [M+H]⁺ |

Table 2: Reaction Parameters and Yield

| Parameter | Value |

| Reaction Scale (Step 2) | 0.1 mol |

| Reaction Time (Step 2) | 6 hours |

| Reaction Temperature (Step 2) | Reflux (approx. 78 °C) |

| Typical Yield | 65-75% |

| Purity (by HPLC) | >98% |

Visualization of the Experimental Workflow

Caption: Synthetic workflow for this compound.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. This procedure is suitable for laboratory-scale preparation and yields a high-purity product. The availability of this key intermediate is crucial for the advancement of drug discovery programs targeting a variety of diseases.

Application Notes and Protocols for Condensation Reactions with 1-(2-Aminopyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for a condensation reaction involving 1-(2-Aminopyrimidin-4-yl)ethanone. This protocol is designed to be a foundational method for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The pyrimidine scaffold is a key component in many therapeutic agents.[1][2]

Introduction

This compound is a versatile starting material for the synthesis of a variety of fused heterocyclic systems and other complex molecules. The presence of an amino group and a methyl ketone functional group on the pyrimidine ring allows for a range of chemical transformations. Condensation reactions are a powerful tool for constructing larger molecules from smaller units. In the context of this compound, condensation reactions can be employed to synthesize compounds such as chalcones, enaminones, and fused pyrimidine derivatives like pyrimido[1,2-a]pyrimidines.[3][4] These resulting structures are often investigated for their potential as inhibitors of various enzymes or as antimicrobial and anti-inflammatory agents.[5][6][7]

Application: Synthesis of Chalcone Derivatives

One common application of condensation reactions with acetophenone derivatives is the Claisen-Schmidt condensation to form chalcones.[8][9] Chalcones, characterized by an α,β-unsaturated ketone core, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds and exhibit a broad spectrum of biological activities.[8][10]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol details the base-catalyzed condensation of this compound with an aromatic aldehyde to yield a chalcone derivative.

Materials and Equipment:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol

-